2,7-Dibromo-9-phenyl-9H-fluoren-9-ol
Overview
Description
2,7-Dibromo-9-phenyl-9H-fluoren-9-ol: is a chemical compound with the molecular formula C19H12Br2O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 2 and 7 positions, a phenyl group at the 9 position, and a hydroxyl group at the 9 position of the fluorene core
Mechanism of Action
Target of Action
It is known that this compound is a precursor to a number of organic semiconducting polymers . These polymers are used in Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLED) devices .
Mode of Action
As a precursor to organic semiconducting polymers, it likely contributes to the formation of the polymer structure, which then interacts with light or electric current in opv and oled devices .
Biochemical Pathways
It is known that fluorenes, a class of compounds to which this molecule belongs, are used in the synthesis of organic semiconducting polymers .
Result of Action
In the context of materials science, this compound contributes to the performance of opv and oled devices by forming semiconducting polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol. In general, factors such as temperature, humidity, and light exposure can affect the stability and performance of organic semiconducting polymers .
Biochemical Analysis
Biochemical Properties
2,7-Dibromo-9-phenyl-9H-fluoren-9-ol plays a significant role in biochemical reactions, particularly in the context of organic semiconductor research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For example, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol typically involves the bromination of 9-phenyl-9H-fluoren-9-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group at the 9 position can be oxidized to form a ketone, resulting in the formation of 2,7-Dibromo-9-phenyl-9H-fluoren-9-one.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, yielding 9-phenyl-9H-fluoren-9-ol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Products include 2,7-diazido-9-phenyl-9H-fluoren-9-ol or 2,7-dithiocyanato-9-phenyl-9H-fluoren-9-ol.
Oxidation: The major product is 2,7-Dibromo-9-phenyl-9H-fluoren-9-one.
Reduction: The major product is 9-phenyl-9H-fluoren-9-ol.
Scientific Research Applications
Chemistry: 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is used as a building block in the synthesis of various organic compounds, including polymers and small molecules for organic electronics .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug design and development .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes (LEDs) .
Comparison with Similar Compounds
2,7-Dibromo-9H-fluoren-9-one: Similar in structure but lacks the phenyl group and hydroxyl group.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar in structure but has dimethyl groups instead of a phenyl group and hydroxyl group.
9-Phenyl-9H-fluoren-9-ol: Similar in structure but lacks the bromine atoms.
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
IUPAC Name |
2,7-dibromo-9-phenylfluoren-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZUBRZNTWOSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622566 | |
Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132717-37-4 | |
Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.